molecular formula C12H12BrNO2 B3027744 Ethyl 3-Bromo-7-methylindole-1-carboxylate CAS No. 1375064-43-9

Ethyl 3-Bromo-7-methylindole-1-carboxylate

Cat. No. B3027744
CAS RN: 1375064-43-9
M. Wt: 282.13
InChI Key: HYBXWXSTGDLURK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of indole derivatives often involves the formation of a core indole structure followed by functionalization at specific positions on the indole ring. For instance, the synthesis of ethyl 6-bromo-5-((5-bromopyrimidin-2-yl)oxy)-2-((2,6-dimethylmorpholino)methyl)-1-methyl-1H-indole-3-carboxylate involved the gradual evaporation of acetone under ambient conditions . Similarly, the synthesis of ethyl 7-bromo-1,4-dihydro-3H-2,3-benzoxazines-3-carboxylate was achieved by nitration, reduction, diazotation, and replacement by a bromine atom . These methods suggest that the synthesis of Ethyl 3-Bromo-7-methylindole-1-carboxylate could also involve halogenation and functional group transformations.

Molecular Structure Analysis

The molecular structure of indole derivatives is often elucidated using spectroscopic methods and quantum chemical calculations. For example, the molecular structure of ethyl 4-[2-(carbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate was characterized by NMR, UV-Visible, FT-IR, and Mass spectroscopy, and further evaluated by DFT calculations . Similarly, the structure of ethyl 6-bromo-5-((5-bromopyrimidin-2-yl)oxy)-2-((2,6-dimethylmorpholino)methyl)-1-methyl-1H-indole-3-carboxylate was determined using single-crystal X-ray diffraction and DFT calculations . These techniques could be applied to determine the molecular structure of Ethyl 3-Bromo-7-methylindole-1-carboxylate.

Chemical Reactions Analysis

Indole derivatives can undergo various chemical reactions, including halogenation, as seen in the regioselective bromination of methoxy derivatives of ethyl indole-2-carboxylate . The reactivity of such compounds can be influenced by the presence of electron-donating or electron-withdrawing groups, which can be analyzed using local reactivity descriptors such as Fukui functions . These analyses can predict the reactive sites within the molecule, which is valuable for understanding the chemical behavior of Ethyl 3-Bromo-7-methylindole-1-carboxylate.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives, such as their vibrational spectra, thermodynamic parameters, and binding energies, can be determined experimentally and theoretically. For instance, the vibrational analysis of a novel ethyl-4-[2-(thiocarbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate indicated the formation of a dimer in the solid state . The binding energy of intermolecular multiple interactions was calculated using AIM theory . These properties are crucial for understanding the stability and interactions of Ethyl 3-Bromo-7-methylindole-1-carboxylate with other molecules.

properties

IUPAC Name

ethyl 3-bromo-7-methylindole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO2/c1-3-16-12(15)14-7-10(13)9-6-4-5-8(2)11(9)14/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYBXWXSTGDLURK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1C=C(C2=CC=CC(=C21)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901187783
Record name 1H-Indole-1-carboxylic acid, 3-bromo-7-methyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901187783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1375064-43-9
Record name 1H-Indole-1-carboxylic acid, 3-bromo-7-methyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1375064-43-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indole-1-carboxylic acid, 3-bromo-7-methyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901187783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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